2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Sulfonamide Group: The thiazole intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Acetamide Formation: The final step involves the reaction of the sulfonamide-thiazole intermediate with 3-(methylthio)phenylacetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(2-(4-carboxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide.
Reduction: Formation of 2-(2-(4-aminophenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide.
Substitution: Formation of 5-bromo-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its sulfonamide group is known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide could be explored for its potential therapeutic effects. Sulfonamide derivatives are known for their antibacterial properties, and this compound could be investigated for similar activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiazole ring and methoxyphenyl group may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-aminophenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
- 2-(2-(4-hydroxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
- 2-(2-(4-carboxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
Uniqueness
What sets 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide apart from similar compounds is the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, reactivity, and binding interactions, potentially leading to unique biological and chemical activities.
Properties
IUPAC Name |
2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S3/c1-26-15-6-8-17(9-7-15)29(24,25)22-19-21-14(12-28-19)11-18(23)20-13-4-3-5-16(10-13)27-2/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCCLZQKLOXNNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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